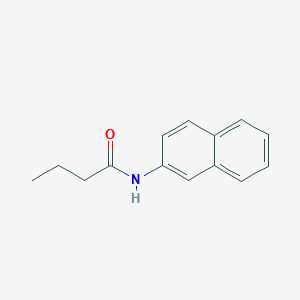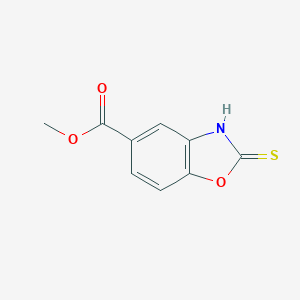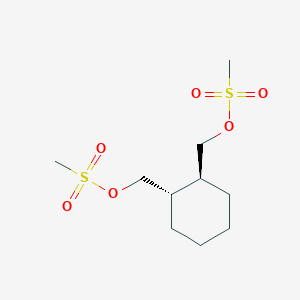
(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane is an organic compound with the molecular formula C10H20O6S2 It is a derivative of cyclohexane, where two methanesulfonyloxymethyl groups are attached to the 1 and 2 positions of the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane typically involves the reaction of cyclohexane-1,2-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of methanesulfonate esters at the hydroxyl groups of the diol. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to the corresponding alcohols under appropriate conditions.
Oxidation: Oxidation reactions can convert the methanesulfonate groups to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted cyclohexane derivatives.
Reduction: The major products are cyclohexane-1,2-diol and its derivatives.
Oxidation: The major products depend on the specific oxidizing agent used but can include cyclohexane-1,2-dione derivatives.
科学研究应用
(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane involves its ability to act as a bifunctional alkylating agent. The methanesulfonate groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
cis-Cyclohexane-1,2-dimethanol Dimethanesulfonate: Similar structure but with hydroxyl groups instead of methanesulfonate groups.
Cyclohexane-1,2-diol: The parent diol from which (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane is derived.
Cyclohexane-1,2-dione: An oxidized derivative of cyclohexane-1,2-diol.
Uniqueness
This compound is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its methanesulfonate groups make it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
属性
IUPAC Name |
[(1S,2S)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKCHWEXXZTOU-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]1CCCC[C@@H]1COS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
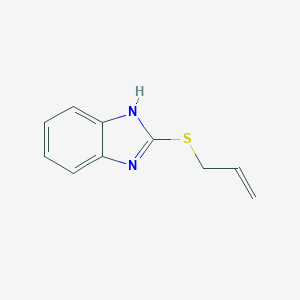
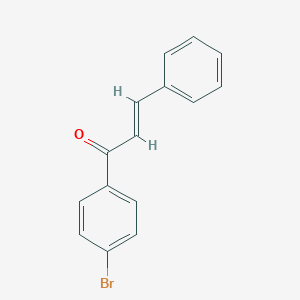

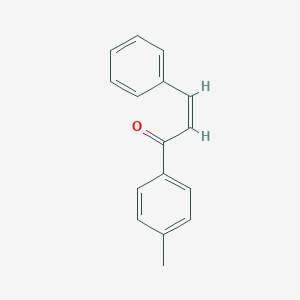
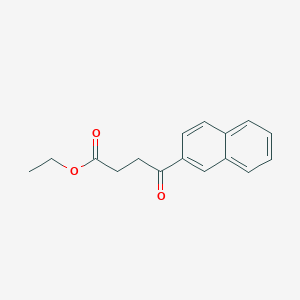
![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)
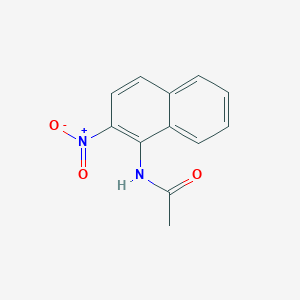

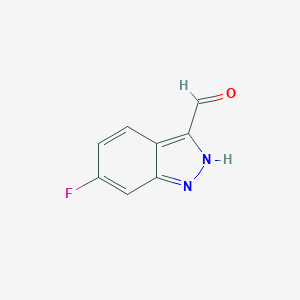
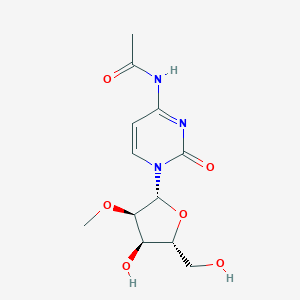
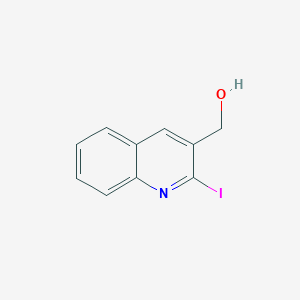
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
